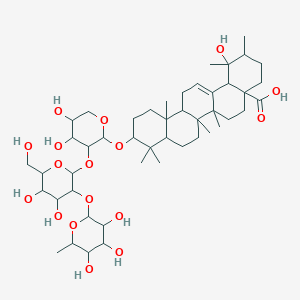

![molecular formula C19H19FN4O2S B2395971 5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872848-41-4](/img/structure/B2395971.png)

5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimido[4,5-d]pyrimidines have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines is characterized by two fused pyrimidine rings . The specific molecular structure of “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” was not detailed in the retrieved papers.Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidines exhibit various chemical reactions due to the reactivities of the substituents linked to the ring carbon and nitrogen atoms . Specific chemical reactions involving “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” were not found in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidines depend on their specific structure and substituents . The specific physical and chemical properties of “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Anticancer Properties

The pyrimido[4,5-d]pyrimidine scaffold has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth by targeting specific cellular pathways. Mechanistic studies indicate that this compound interferes with DNA replication and repair processes, leading to apoptosis (programmed cell death) in cancer cells .

Anti-inflammatory Activity

The pyrimido[4,5-d]pyrimidine derivatives exhibit anti-inflammatory effects. They can modulate immune responses by inhibiting pro-inflammatory cytokines and enzymes. These compounds may find applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases .

Antiviral Applications

Researchers have investigated the antiviral properties of pyrimido[4,5-d]pyrimidines. These compounds can inhibit viral replication by targeting essential enzymes or viral proteins. Their potential against RNA viruses (such as HIV and hepatitis C virus) and DNA viruses (such as herpes simplex virus) is of interest .

Neuroprotective Effects

Pyrimido[4,5-d]pyrimidines have been studied for their neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These features make them potential candidates for treating neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease .

Antibacterial Agents

The bicyclic pyrimido[4,5-d]pyrimidines have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers have explored their use as novel antibiotics, especially in the context of drug-resistant bacterial strains .

Potential as Kinase Inhibitors

Certain pyrimido[4,5-d]pyrimidine analogs exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. These compounds may serve as targeted therapies by selectively inhibiting specific kinases involved in disease progression .

Safety and Hazards

Direcciones Futuras

The future directions for the study of pyrimido[4,5-d]pyrimidines include further exploration of their synthesis methods, reactivities, biological applications, and mechanisms of action . This will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components . The specific future directions for “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” were not found in the retrieved papers.

Propiedades

IUPAC Name |

5-cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c1-23-16-14(18(25)24(2)19(23)26)17(27-13-8-3-4-9-13)22-15(21-16)11-6-5-7-12(20)10-11/h5-7,10,13H,3-4,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFJVOWADAWZGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SC4CCCC4)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)

![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2395899.png)

![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)

![5-(4-(dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2395905.png)

![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid](/img/structure/B2395909.png)

![Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2395910.png)